molecular formula C42H36N2 B12115090 N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine

N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B12115090
M. Wt: 568.7 g/mol
InChI Key: WZLINIJTMPKQBL-UHFFFAOYSA-N
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Description

N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a biphenyl core via nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:

    Formation of 9,9-dimethyl-9H-fluoren-2-ylamine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an amine source under suitable conditions.

    Coupling with Biphenyl: The 9,9-dimethyl-9H-fluoren-2-ylamine is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine has several notable applications in scientific research:

    Organic Electronics: It is used as a hole-transport material in OLEDs and OPVs due to its excellent electronic properties and stability.

    Photovoltaics: The compound is studied for its potential in enhancing the efficiency of organic solar cells.

    Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows for efficient charge transport, making it an excellent material for use in electronic devices. It interacts with molecular targets such as electron donors and acceptors, facilitating charge transfer processes essential for the operation of OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Known for its high hole mobility and stability.

    N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Another compound with similar electronic properties but different structural features.

Uniqueness

N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of high thermal stability, excellent electronic properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C42H36N2

Molecular Weight

568.7 g/mol

IUPAC Name

N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine

InChI

InChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3

InChI Key

WZLINIJTMPKQBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C

Origin of Product

United States

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